molecular formula C5H11NO B6327757 1-Ethoxycyclopropan-1-amine CAS No. 63805-75-4

1-Ethoxycyclopropan-1-amine

Cat. No.: B6327757
CAS No.: 63805-75-4
M. Wt: 101.15 g/mol
InChI Key: WNQCYLOWQRCYOV-UHFFFAOYSA-N
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Description

1-Ethoxycyclopropan-1-amine is a cyclic organic compound with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol

Preparation Methods

The synthesis of 1-Ethoxycyclopropan-1-amine can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These methods provide a versatile and efficient route for the preparation of this compound.

Chemical Reactions Analysis

1-Ethoxycyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.

    Acylation: The compound can react with acid chlorides to form amides

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or nickel. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethoxycyclopropan-1-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, particularly in the context of neurotransmitter analogs.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethoxycyclopropan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for trace amine-associated receptors, influencing neurotransmitter activity and signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Ethoxycyclopropan-1-amine can be compared with other similar compounds, such as:

    2-Ethoxycyclopropan-1-amine: This compound has a similar structure but differs in the position of the ethoxy group.

    1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor in the biosynthesis of ethylene in plants and has different functional groups.

    1-Phenylpropan-2-amine: This compound is used in the synthesis of various pharmaceuticals and has a different aromatic structure.

The uniqueness of this compound lies in its specific cyclic structure and the presence of both an ethoxy group and an amine group, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1-ethoxycyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-7-5(6)3-4-5/h2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQCYLOWQRCYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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